1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a cyano group at position 4, a 5-[(4-methylphenoxy)methyl]furan-2-yl moiety at position 2, and a piperidine-4-carboxamide group at position 3. The presence of a carboxamide group enhances hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
1-[4-cyano-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-2-4-16(5-3-14)28-13-17-6-7-19(29-17)21-25-18(12-23)22(30-21)26-10-8-15(9-11-26)20(24)27/h2-7,15H,8-11,13H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDWVPTPGSULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole ring: The oxazole ring can be introduced via a cyclization reaction involving an amide and a nitrile group.
Attachment of the piperidine ring: The piperidine ring can be attached through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the furan-oxazole intermediate with the piperidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 1,3-oxazole core is electron-deficient, enabling nucleophilic substitution or ring-opening reactions.
- Cyano Group (C≡N) :
-
Electrophilic Substitution :
The oxazole ring may undergo electrophilic substitution at position 2 or 4. Halogenation (e.g., Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄) could occur, though steric hindrance from the furan substituent may limit reactivity .
Furan-Phenoxy Methyl Substituent
The furan ring (linked via a methylphenoxy group) is prone to oxidation and electrophilic reactions:
-
Oxidation :
Furan rings oxidize to γ-lactones or maleic anhydride derivatives under strong oxidants (e.g., O₃, KMnO₄) . The methylphenoxy group may stabilize intermediates via resonance . -
O-Dealkylation :
Acidic conditions (HBr/AcOH) may cleave the methylphenoxy ether bond, yielding a phenolic derivative .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Furan oxidation | O₃, H₂O₂ | 5-(4-Methylphenoxy)methyl-γ-lactone derivative |
| O-Dealkylation | HBr (48%), reflux | 5-Hydroxymethylfuran-2-yl-oxazole intermediate |
Piperidine Carboxamide Reactivity
- Amide Hydrolysis :
The piperidine-4-carboxamide may hydrolyze to 4-piperidinecarboxylic acid under strong acids (HCl, 6M) or bases (NaOH, 120°C) . - N-Alkylation :
The secondary amine in piperidine could undergo alkylation (e.g., CH₃I/K₂CO₃) to form a tertiary amine .
Multi-Component Reactions (MCRs)
Analogous oxazole-furan hybrids are synthesized via MCRs, suggesting potential retro-synthetic pathways:
- Cyclization :
A β-ketoester, hydrazine, and malononitrile may form the oxazole core under InCl₃ catalysis (ultrasound, 40°C) . - Suzuki Coupling :
The furan-phenoxy methyl group could be introduced via Pd-catalyzed coupling of a boronic acid derivative .
Photochemical and Thermal Stability
- Thermal Degradation :
Above 200°C, the oxazole ring may decompose into nitriles and CO₂ . - UV Sensitivity :
The furan moiety is susceptible to UV-induced [4+2] cycloadditions (Diels-Alder reactions) .
Biological Derivatization
While not directly studied for this compound, structurally related pyrano[2,3-c]pyrazoles undergo metabolic transformations:
Scientific Research Applications
1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Due to its complex structure, the compound is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide (D301-0178)
- Key Difference: Replacement of the 4-methylphenoxy group with 4-methoxyphenoxy.
- However, the methoxy group may reduce metabolic stability compared to the methyl substituent due to susceptibility to oxidative demethylation .
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}-4-piperidinecarboxamide
- Key Difference: Substitution of the furan-phenoxy methyl group with a 4-(dimethylsulfamoyl)phenyl moiety.
- Impact: The sulfamoyl group introduces strong hydrogen-bond acceptor/donor properties and polarity, likely improving aqueous solubility but reducing membrane permeability. This modification may shift selectivity toward targets requiring polar interactions, such as kinases or proteases .
Analogues with Varied Heterocyclic Systems
5-Cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide
- Key Difference : Replacement of the oxazole core with a furan-carboxamide scaffold.
- The hydroxymethyl group introduces a site for glucuronidation, which may shorten half-life .
N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide
- Key Difference : Incorporation of a benzofuran core and trifluoromethylphenyl group.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, favoring blood-brain barrier penetration. The benzofuran system may improve fluorescence properties for imaging applications .
Physicochemical and Pharmacokinetic Comparison
Notes:
Biological Activity
1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide (CAS No. 931749-15-4) is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.4 g/mol. The compound features a piperidine ring, an oxazole ring, and a furan moiety, contributing to its complex biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 931749-15-4 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
- Introduction of the Oxazole Ring : Achieved via cyclization involving an amide and nitrile group.
- Attachment of the Piperidine Ring : Accomplished through nucleophilic substitution reactions.
- Final Coupling : Involves palladium-catalyzed cross-coupling reactions to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(4-Cyano...) exhibit significant anticancer activity. For instance, analogs containing piperidine and oxazole moieties have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that derivatives of this compound could inhibit RET kinase activity, which is crucial in various cancers, suggesting potential use in cancer therapy .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures exhibit varying degrees of antibacterial activity against several strains, including both Gram-positive and Gram-negative bacteria .
The mechanism by which 1-(4-Cyano...) exerts its biological effects primarily involves:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes related to cancer progression or microbial growth.
- Receptor Binding : The compound may interact with specific cellular receptors, altering their activity and leading to therapeutic effects.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity of the compound against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results showed IC50 values indicating significant cytotoxic effects, comparable to established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR revealed that modifications in the piperidine and oxazole rings can enhance biological activity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
